![molecular formula C23H23N5O4 B2865688 1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(2-nitrophenyl)piperidine-4-carboxamide CAS No. 1105231-49-9](/img/structure/B2865688.png)
1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(2-nitrophenyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound contains several functional groups including a pyridazinone ring, a piperidine ring, a nitro group, and a methoxy group. Pyridazinones are known to have diverse pharmacological activities and are often used as building blocks in drug design . The piperidine ring is a common feature in many pharmaceuticals, contributing to a variety of biological activities.
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds are often synthesized through multi-step processes involving the formation of the pyridazinone and piperidine rings, followed by the introduction of the nitro and methoxy groups .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research has been conducted on the synthesis of pyridine derivatives, including those related to the specified compound, highlighting their potential in various biological applications. For instance, studies demonstrate the synthesis of novel pyridine and pyridazine derivatives, exploring their structural characteristics and potential as antimicrobial agents. These investigations provide foundational knowledge for understanding the chemical and physical properties of such compounds, offering insights into their reactivity and potential for further modification for specific applications (Al-Salahi, Al-Omar, & Amr, 2010), (Dotsenko, Krivokolysko, & Litvinov, 2012).
Antimicrobial Activity
Several studies have focused on synthesizing pyridine derivatives to evaluate their antimicrobial efficacy. The exploration of new pyridine derivatives aims at discovering compounds with potential antibacterial activities. For example, a study on the synthesis and antibacterial activity of novel thieno[2,3-c]pyridazines using specific starting materials illustrates the ongoing efforts to harness the antimicrobial potential of such compounds (Al-Kamali, Al-Hazmi, Alhousami, & Al-Masany, 2014).
Potential in Anticonvulsant Therapy
Research into the structural and electronic properties of anticonvulsant drugs, including substituted pyridazines and pyrimidines, provides insights into their mechanism of action. These studies involve crystal structure analysis and molecular orbital calculations to understand how these compounds interact with biological targets. The findings contribute to the development of new therapeutic agents with improved efficacy and specificity for treating convulsive disorders (Georges, Vercauteren, Evrard, & Durant, 1989).
Analgesic and Anti-inflammatory Properties
Compounds with pyridine and pyridazine cores have been investigated for their analgesic and anti-inflammatory properties. Through the synthesis of various derivatives, researchers aim to identify new therapeutic agents that can provide effective pain relief and inflammation reduction without the side effects associated with traditional drugs. These studies highlight the potential of such compounds in the development of new analgesic and anti-inflammatory medications (Amr, Maigali, & Abdulla, 2009).
Mecanismo De Acción
Propiedades
IUPAC Name |
1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(2-nitrophenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4/c1-32-18-8-6-16(7-9-18)19-10-11-22(26-25-19)27-14-12-17(13-15-27)23(29)24-20-4-2-3-5-21(20)28(30)31/h2-11,17H,12-15H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCXSVIEGCUKFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[4-(Tert-butyl)phenyl]methylene}-4-imino-1,3-thiazolidin-2-one](/img/structure/B2865606.png)
![Rac-(1R,3AR,6AS)-hexahydro-1H-cyclopenta[C]furan-1-carboxylic acid](/img/structure/B2865607.png)
![2-((1-(3-(4-fluorophenoxy)-2-hydroxypropyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2865609.png)
![2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2865611.png)
![4-amino-N~5~-(2-fluorobenzyl)-2-[4-(3-methylphenyl)piperazino]-5-pyrimidinecarboxamide](/img/structure/B2865612.png)
![2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(4-methylpiperazin-1-yl)ethanone](/img/structure/B2865615.png)
![N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxypropanamide](/img/structure/B2865616.png)
![Diethyl 2-(acetylamino)-2-{4-[(2-chloro-6-fluorobenzyl)oxy]benzyl}malonate](/img/structure/B2865617.png)
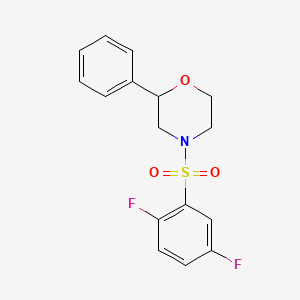
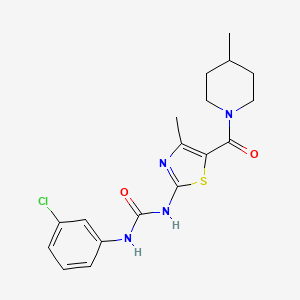
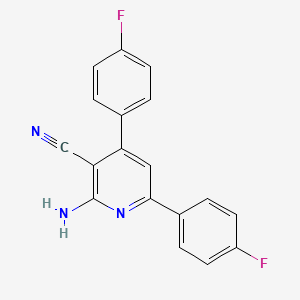
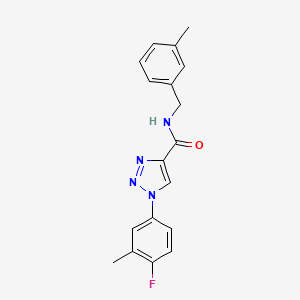
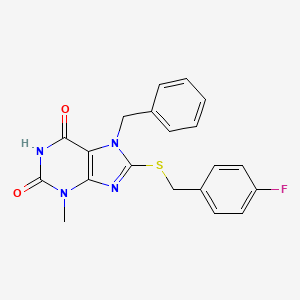
![tert-Butyl 4-[3-(2-fluorophenyl)ureido]piperidine-1-carboxylate](/img/structure/B2865627.png)